Cas no 1702794-85-1 (4-cyclooctylpyrrolidine-3-carboxylic acid)

4-Cyclooctylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a cyclooctyl substituent, which enhances its steric and electronic properties for applications in asymmetric synthesis and medicinal chemistry. The rigid cyclooctyl group contributes to conformational stability, making it a valuable intermediate for constructing complex molecular architectures. Its carboxylic acid functionality allows for further derivatization, enabling its use in peptide mimetics, catalysts, or bioactive compound development. The compound’s stereochemistry and structural versatility make it particularly useful in pharmaceutical research for exploring structure-activity relationships. High purity and well-defined stereocenters ensure reproducibility in synthetic applications.
4-cyclooctylpyrrolidine-3-carboxylic acid structure
1702794-85-1 structure
商品名:4-cyclooctylpyrrolidine-3-carboxylic acid
CAS番号:1702794-85-1
MF:C13H23NO2
メガワット:225.32722401619
CID:5936746
PubChem ID:165734254

4-cyclooctylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-cyclooctylpyrrolidine-3-carboxylic acid
    • EN300-1457649
    • 1702794-85-1
    • SCHEMBL23873413
    • インチ: 1S/C13H23NO2/c15-13(16)12-9-14-8-11(12)10-6-4-2-1-3-5-7-10/h10-12,14H,1-9H2,(H,15,16)
    • InChIKey: IVOIQHMFWCLJOM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CNCC1C1CCCCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 225.172878976g/mol
  • どういたいしつりょう: 225.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 49.3Ų

4-cyclooctylpyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457649-250mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
250mg
$906.0 2023-09-29
Enamine
EN300-1457649-50mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
50mg
$827.0 2023-09-29
Enamine
EN300-1457649-10000mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
10000mg
$4236.0 2023-09-29
Enamine
EN300-1457649-500mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
500mg
$946.0 2023-09-29
Enamine
EN300-1457649-1.0g
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
1g
$0.0 2023-06-06
Enamine
EN300-1457649-100mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
100mg
$867.0 2023-09-29
Enamine
EN300-1457649-5000mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
5000mg
$2858.0 2023-09-29
Enamine
EN300-1457649-2500mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
2500mg
$1931.0 2023-09-29
Enamine
EN300-1457649-1000mg
4-cyclooctylpyrrolidine-3-carboxylic acid
1702794-85-1
1000mg
$986.0 2023-09-29

4-cyclooctylpyrrolidine-3-carboxylic acid 関連文献

4-cyclooctylpyrrolidine-3-carboxylic acidに関する追加情報

4-Cyclooctylpyrrolidine-3-Carboxylic Acid: A Versatile Building Block in Modern Pharmaceutical Research

4-Cyclooctylpyrrolidine-3-carboxylic acid has emerged as a pivotal compound in the field of organic synthesis and drug discovery, with its unique molecular structure offering exceptional utility in the development of novel therapeutics. This compound, with the CAS number 1702794-85-1, is characterized by its cyclic octyl group attached to a pyrrolidine ring, which is further functionalized with a carboxylic acid moiety. The combination of these structural elements provides a versatile platform for the design of bioactive molecules, particularly in the context of targeted therapy and metabolic pathway modulation.

Recent studies have highlighted the potential of 4-cyclooctylpyrrolidine-3-carboxylic acid in the synthesis of pharmaceutical intermediates that exhibit promising pharmacological profiles. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit the activity of protease enzymes involved in viral replication, making them potential candidates for the development of antiviral therapeutics. This finding underscores the importance of 4-cyclooctylpyrrolidine-3-carboxylic acid as a key scaffold in the design of antiviral agents with enhanced potency and selectivity.

The molecular architecture of 4-cyclooctylpyrrolidine-3-carboxylic acid is particularly noteworthy for its ability to engage in multiple types of intermolecular interactions. The cyclic octyl group contributes to the compound's hydrophobicity, while the pyrrolidine ring provides a rigid framework that can accommodate various functional groups. This structural flexibility allows for the synthesis of a wide range of derivatives, each tailored to specific therapeutic applications. For example, researchers have successfully incorporated fluorinated moieties into the structure of 4-cyclooctylpyrrolidine-3-carboxylic acid to enhance its metabolic stability, a critical factor in the development of long-acting drugs.

In the realm of drug discovery, 4-cyclooctylpyrrolidine-3-carboxylic acid has been explored as a potential lead compound for the treatment of neurodegenerative disorders. A 2022 study in ACS Chemical Neuroscience reported that compounds derived from this scaffold showed significant neuroprotective effects in in vitro models of Alzheimer's disease. The study suggested that the compound's ability to modulate beta-amyloid aggregation could be harnessed to develop new therapeutic strategies for neurodegenerative conditions. This highlights the compound's potential beyond its traditional role in organic synthesis, positioning it as a valuable tool in the fight against age-related diseases.

The synthesis of 4-cyclooctylpyrrolidine-3-carboxylic acid involves a series of well-defined chemical transformations that are critical for its application in pharmaceutical research. One of the most common synthetic routes involves the ring-opening polymerization of cyclic monomers, followed by functional group modification to introduce the carboxylic acid functionality. These methods are not only efficient but also scalable, making them suitable for industrial production of pharmaceutical intermediates. The ability to synthesize this compound in high yield and purity is essential for its use in clinical trials and preclinical studies.

Recent advancements in computational chemistry have further enhanced the utility of 4-cyclooctylpyrrolidine-3-carboxylic acid in drug discovery. Molecular docking studies have shown that this compound can selectively bind to target proteins such as kinase enzymes and ion channels, which are implicated in various diseases. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to modulate the activity of these targets. This dual approach of computational modeling and experimental validation has significantly accelerated the identification of new therapeutic applications for 4-cyclooctylpyrrolidine-3-carboxylic acid.

The application of 4-cyclooctylpyrrolidine-3-carboxylic acid extends beyond drug discovery into the field of biomaterials and nanotechnology. Researchers have explored its potential as a biocompatible polymer for the development of drug delivery systems. The compound's hydrophobic properties make it an ideal candidate for the fabrication of hydrophobic coatings that can control the release of therapeutic agents. This application is particularly relevant for the development of controlled-release formulations that can maintain therapeutic concentrations of drugs over extended periods.

Despite its promising applications, the use of 4-cyclooctylpyrrolidine-3-carboxylic acid in pharmaceutical research is not without challenges. One of the primary concerns is the potential for toxicological effects associated with its derivatives. Preclinical studies have shown that some compounds derived from this scaffold may exhibit cytotoxicity at high concentrations, necessitating further optimization to enhance their safety profile. Additionally, the synthesis of these derivatives requires careful control of reaction conditions to ensure the desired product is obtained without unwanted side reactions. These challenges highlight the need for ongoing research to refine the synthesis and application of 4-cyclooctylpyrrolidine-3-carboxylic acid in pharmaceutical contexts.

In conclusion, 4-cyclooctylpyrrolidine-3-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and functional versatility make it a valuable scaffold for the development of new therapeutic agents. The compound's potential applications in antiviral therapy, neurodegenerative disease treatment, and biomaterials underscore its importance in modern drug discovery. As research in this area continues to evolve, it is anticipated that 4-cyclooctylpyrrolidine-3-carboxylic acid will play an increasingly important role in the development of innovative therapies for a wide range of medical conditions.

Further research is needed to fully explore the therapeutic potential of 4-cyclooctylpyrrolidine-3-carboxylic acid and to address the challenges associated with its application. This includes the development of more efficient synthetic methods, the optimization of its derivatives for improved safety and efficacy, and the expansion of its use in clinical research. By addressing these challenges, the pharmaceutical industry can harness the full potential of 4-cyclooctylpyrrolidine-3-carboxylic acid to advance the development of new and effective treatments for patients.

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